Tert-butyl 2,2-difluoro-2-(3-hydroxyazetidin-3-yl)acetate
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Overview
Description
Tert-butyl 2,2-difluoro-2-(3-hydroxyazetidin-3-yl)acetate is an organic compound that features a tert-butyl ester group, a difluoromethyl group, and a hydroxyazetidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2,2-difluoro-2-(3-hydroxyazetidin-3-yl)acetate typically involves the reaction of tert-butyl 2,2-difluoroacetate with 3-hydroxyazetidine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2,2-difluoro-2-(3-hydroxyazetidin-3-yl)acetate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate or potassium permanganate can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of 2,2-difluoro-2-(3-oxoazetidin-3-yl)acetate.
Reduction: Formation of tert-butyl 2,2-difluoro-2-(3-hydroxyazetidin-3-yl)ethanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Tert-butyl 2,2-difluoro-2-(3-hydroxyazetidin-3-yl)acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of tert-butyl 2,2-difluoro-2-(3-hydroxyazetidin-3-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyazetidine moiety can form hydrogen bonds with active site residues, while the difluoromethyl group can enhance binding affinity through hydrophobic interactions. The ester group may undergo hydrolysis, releasing the active hydroxyazetidine derivative, which can then exert its biological effects.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 2,2-difluoro-2-(3-hydroxypiperidin-3-yl)acetate
- Tert-butyl 2,2-difluoro-2-(3-hydroxyazetidin-3-yl)propanoate
Uniqueness
Tert-butyl 2,2-difluoro-2-(3-hydroxyazetidin-3-yl)acetate is unique due to the presence of both the difluoromethyl and hydroxyazetidine groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
tert-butyl 2,2-difluoro-2-(3-hydroxyazetidin-3-yl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15F2NO3/c1-7(2,3)15-6(13)9(10,11)8(14)4-12-5-8/h12,14H,4-5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZRYMAIXUOQNLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(C1(CNC1)O)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15F2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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